molecular formula C5H6O3 B110848 Oxane-2,4-dione CAS No. 33532-46-6

Oxane-2,4-dione

Cat. No. B110848
CAS RN: 33532-46-6
M. Wt: 114.1 g/mol
InChI Key: CNRPRLWCUGZYJK-UHFFFAOYSA-N
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Description

Oxane-2,4-dione, also referred to in various forms such as 1,3-oxazine-2,4-diones, oxazolidine-2,4-diones, and other related structures, is a motif that appears in a range of chemical compounds with potential biological importance. These compounds are characterized by a heterocyclic structure containing oxygen and other elements like nitrogen or sulfur, which can be manipulated to create diverse chemical entities with varying properties and reactivities .

Synthesis Analysis

The synthesis of oxane-2,4-dione derivatives has been explored through several innovative methods. One approach involves the reaction of CO2 with 2,3-allenamides under mild conditions, which leads to the formation of 1,3-oxazine-2,4-diones. This method is notable for its simplicity and efficiency, as it does not require metal catalysts and utilizes atmospheric CO2 . Another synthesis route employs a tandem phosphorus-mediated carboxylative condensation-cyclization reaction, which also uses atmospheric carbon dioxide to access various oxazolidine-2,4-diones . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating the versatility of oxane-2,4-dione synthesis .

Molecular Structure Analysis

The molecular structures of oxane-2,4-dione derivatives are diverse, with the core heterocyclic ring system being modified to include additional rings or functional groups. For instance, the 2-oxa-7-azaspiro[4.4]nonane-8,9-diones feature a spirocyclic structure where the pyrrolidinedione ring is preserved and becomes part of a larger scaffold . Similarly, the enhanced reactivity of cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines indicates the influence of peripheral substituents on the core structure .

Chemical Reactions Analysis

Oxane-2,4-dione derivatives participate in a variety of chemical reactions. The photoinduced direct oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, for example, leads to the formation of highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants . The Castagnoli-Cushman reaction showcases the reactivity of certain oxane-2,4-dione derivatives with imines, resulting in a broad substrate scope .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxane-2,4-dione derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of random copolyesters of ε-caprolactone and 2-oxepane-1,5-dione reveal that these semicrystalline copolymers exhibit a single melting temperature and glass transition temperature, which are dependent on the content of the oxane-2,4-dione derivative . In the context of flavor chemistry, 3-methylnonane-2,4-dione has been identified as an intense odor compound with a very low odor threshold, contributing significantly to the reversion odor of soya-bean oil . This highlights the potential sensory impact of oxane-2,4-dione derivatives.

Scientific Research Applications

Copolymer Synthesis

Oxane-2,4-dione, also referred to as 2-Oxepane-1,5-dione (OPD), has been utilized in the synthesis of random copolyesters. When copolymerized with ε-caprolactone, initiated by metal derivatives like tin octanoate, dibutyltin dimethoxide, and aluminum isopropoxide, it forms semicrystalline copolymers. These copolymers exhibit a single melting temperature and a glass transition temperature, confirming their randomness. This is particularly noted in the study by Dwan'isa et al. (2003) in "Macromolecules" (Dwan'isa et al., 2003).

Polymerization in Melt

Albertsson and Lundmark (1990) explored the ring-opening polymerization of Oxepane-2,7-dione in the melt. Their study, published in the "Journal of Macromolecular Science, Part A," revealed insights into the polymerization process and its dependence on various factors like temperature, time, and the concentration of catalysts like stannous 2-ethylhexanoate (Albertsson & Lundmark, 1990).

Odour Compound in Soya-Bean Oil

In a study conducted by Guth and Grosch (1989), published in "Fett-lipid," 3-Methylnonane-2,4-dione, a compound related to Oxane-2,4-dione, was identified in reverted soya-bean oil. This compound contributed significantly to the reversion odour of the oil, demonstrating the relevance of such compounds in food chemistry (Guth & Grosch, 1989).

Synthesis of Oxazolidine-2,4-diones

The synthesis of oxazolidine-2,4-diones, often found in biologically significant compounds, was explored using a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This study by Zhang et al. (2015) in "Chemical communications" highlights a novel method for accessing various oxazolidine-2,4-diones using atmospheric carbon dioxide (Zhang et al., 2015).

Modified Poly (epsilon-caprolactone)

Tian et al. (1998), in their research published in "Macromolecules," have synthesized Poly(2-oxepane-1,5-dione), a highly crystalline polymer with a high melting temperature. This polymer, obtained by ring opening polymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone, presents potential for photodegradable applications (Tian et al., 1998).

Safety And Hazards

Oxane-2,4-dione is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

oxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPRLWCUGZYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2H-pyran-2,4(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Adetutu, TD Olaniyi, OA Owoade - Informatics in Medicine Unlocked, 2021 - Elsevier
Background Typhoid fever is caused by the ingestion of food/water contaminated with Salmonella enterica serovar Typhi (S. Typhi). Treatment of typhoid fever has been by use of …
Number of citations: 7 www.sciencedirect.com
JM Kuhns - 2020 - search.proquest.com
The 3-oxo-δ-lactone ring system, which is present in several biologically active compounds, can be synthesized in several different ways including;(1) trapping a preformed dianion with …
Number of citations: 0 search.proquest.com
D Carta, L Dalla Via, AN García-Argáez, MG Ferlin - Tetrahedron, 2016 - Elsevier
Some pyrrolo[3,2-f]quinazolinones (compounds 4–12), two pyrido[3,2-f]- and two pyrido[2,3-g]quinazolinones (compounds 15, 16 and 22, 23, respectively) were prepared via multistep …
Number of citations: 2 www.sciencedirect.com

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